![molecular formula C18H17Cl2N3O6S B2886611 Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 478246-59-2](/img/structure/B2886611.png)
Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate
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Overview
Description
“Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity . Unfortunately, specific information about these properties for “Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate” is not available .Scientific Research Applications
Herbicide Synthesis
Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate: serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . This herbicide, developed by FMC in the United States, exhibits remarkable efficacy against annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds .
Medicinal Chemistry
The 1,2,3-triazole moiety, present in this compound, has been harnessed for the development of various medicinal scaffolds. Researchers have explored its potential in creating anti-HIV, antitubercular, antiviral, antibacterial, and anticancer agents .
Antibacterial Drug Development
By employing malonic ester as a C-nucleophile reagent, a one-pot synthesis of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (a structure derived from our compound) has been achieved. This compound holds promise for the development of effective antibacterial drugs .
Novel Heterocyclic Compounds
The compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione —obtained via a three-step protocol—represents a novel heterocyclic structure. Its synthesis and structural characterization have been investigated .
Nitration Process Optimization
Researchers have developed a continuous flow microreactor system for the nitration of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . This process, a key step in Sulfentrazone synthesis, significantly improves reaction efficiency and yield compared to traditional batch reactors. The activation energy for this nitration reaction is approximately 40.204 kJ/mol .
Mass Transfer Efficiency
The use of continuous flow microreactors enhances liquid-liquid two-phase mass transfer efficiency while precisely controlling reaction temperature and residence time. This advancement minimizes waste acid and mitigates side reactions, contributing to sustainable chemical processes .
Future Directions
Future directions for research on a compound can include exploring its potential applications, studying its properties in more detail, and developing new synthesis methods. Unfortunately, specific information about future directions for “Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate” is not available .
properties
IUPAC Name |
methyl 4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O6S/c1-29-18(24)12-2-4-15(16(10-12)23(25)26)21-6-8-22(9-7-21)30(27,28)17-5-3-13(19)11-14(17)20/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSUVMHCXSKYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate |
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